(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3S3/c1-2-34-18-8-6-15(7-9-18)12-20-22(33)31(24(35)37-20)14-21(32)30-23-29-13-19(36-23)11-16-4-3-5-17(10-16)25(26,27)28/h3-10,12-13H,2,11,14H2,1H3,(H,29,30,32)/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGTVROFRDYNMV-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is a complex thiazolidine derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies to provide a comprehensive overview of its activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes and amines. The process often employs methods such as cyclocondensation and condensation reactions, which yield compounds that can be further modified to enhance biological activity. For instance, the incorporation of ethoxy and trifluoromethyl groups has been shown to influence the compound's interaction with biological targets .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have demonstrated that these thiazolidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| HeLa | 20 | Cell cycle arrest | |
| A549 | 25 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits notable antimicrobial activity against a range of pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) vary depending on the specific microorganism tested.
Table 2: Antimicrobial Activity Data
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Disruption : The compound interferes with the normal cell cycle progression, effectively halting the proliferation of cancer cells.
Case Studies
A recent study evaluated a series of thiazolidine derivatives, including our compound of interest, against various cancer cell lines. The findings indicated that modifications to the thiazolidine ring significantly enhanced anticancer efficacy while maintaining low toxicity to normal cells . Additionally, antimicrobial assessments revealed that structural variations could lead to improved activity against resistant strains of bacteria .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Activity
Thiazolidinone derivatives have been extensively studied for their antidiabetic properties. Research indicates that certain thiazolidinones can enhance insulin sensitivity and improve glucose uptake in cells. For instance, a study demonstrated that specific thiazolidinone derivatives modulated multiple mechanisms involved in metabolic disorders, effectively reversing insulin resistance and preventing type 2 diabetes in high-carbohydrate diet-induced insulin-resistant mice . The compound may exhibit similar effects due to its structural similarities with known antidiabetic agents.
2. Anticancer Properties
The anticancer potential of thiazolidinone derivatives is well-documented. Various studies have reported that these compounds can induce cytotoxicity in different cancer cell lines, including human renal cell adenocarcinoma and colon cancer cells. For example, 1,3-thiazolidin-4-one derivatives have shown significant antiproliferative activity against several cancer types by inhibiting key cellular pathways involved in tumor growth . The compound's unique structure may allow it to interact with specific molecular targets within cancer cells, leading to growth arrest and apoptosis.
3. Antimicrobial Activity
Thiazolidinone derivatives are also recognized for their antimicrobial properties. Some studies have highlighted their effectiveness against Gram-positive bacteria and various fungal species, including Candida albicans . The compound's potential as an antimicrobial agent could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Comprehensive Data Table
| Application Area | Biological Activity | Reference |
|---|---|---|
| Antidiabetic | Enhances insulin sensitivity | |
| Anticancer | Induces cytotoxicity in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Studies
Case Study 1: Insulin Sensitization
In a controlled study involving diabetic mice, a derivative similar to the target compound was administered to evaluate its effect on glucose metabolism. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity markers after treatment, suggesting a promising application for managing diabetes .
Case Study 2: Cancer Cell Line Testing
A series of thiazolidinone derivatives were tested against various human cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against colon and breast cancer cells, indicating potent anticancer activity. Mechanistic studies revealed that this compound induced apoptosis through the activation of caspase pathways .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolidinone Core
The thiazolidinone ring undergoes nucleophilic attack at the electrophilic carbonyl and thiocarbonyl groups. Key reactions include:
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Hydrolysis : Under alkaline conditions (pH 10–12, 60–80°C), the thioxo group (C=S) is hydrolyzed to a carbonyl (C=O), forming a thiazolidinedione derivative.
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Ring-Opening Reactions : Treatment with primary amines (e.g., benzylamine) leads to cleavage of the thiazolidinone ring, generating open-chain thioamide intermediates.
| Reaction Conditions | Product Formed | Yield Optimization |
|---|---|---|
| NaOH (1M), 70°C, 6 hrs | Thiazolidinedione analog | 75–82% |
| Benzylamine, EtOH, reflux | N-substituted thioamide derivative | 68% |
Electrophilic Aromatic Substitution
The 4-ethoxybenzylidene moiety participates in electrophilic substitution reactions:
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Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) at 0–5°C introduces nitro groups at the para position relative to the ethoxy group.
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Halogenation : Bromination (Br₂/FeBr₃) selectively substitutes hydrogen at the benzylidene aromatic ring’s meta position.
Oxidation and Reduction Reactions
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Thioxo Oxidation : The C=S group in the thiazolidinone ring is oxidized to C=O using H₂O₂ in acetic acid, forming a dione structure .
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Benzylidene Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzylidene double bond (C=C) to a single bond, yielding a saturated analog.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation of C=S | 30% H₂O₂, CH₃COOH, 50°C | Dione formation (91% yield) |
| Hydrogenation of C=C | 10% Pd/C, H₂ (1 atm), EtOH | Saturated derivative |
Cross-Coupling Reactions
The thiazole ring facilitates Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis:
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Buchwald-Hartwig Amination : The 5-(3-(trifluoromethyl)benzyl)thiazol-2-yl group undergoes amination with aryl halides (e.g., 4-bromoanisole) using Pd(OAc)₂ and Xantphos.
Acetamide Functionalization
The acetamide side chain participates in:
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Hydrolysis : Acidic or basic hydrolysis yields the corresponding carboxylic acid or amine.
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Schiff Base Formation : Reaction with aldehydes (e.g., 4-nitrobenzaldehyde) forms imine derivatives under anhydrous conditions.
Trifluoromethyl Group Reactivity
The -CF₃ group on the benzyl substituent is inert under most conditions but influences electronic properties:
-
Electron-Withdrawing Effects : Enhances the electrophilicity of adjacent aromatic rings, directing substitution reactions to meta positions .
Computational Insights
Molecular dynamics simulations predict that the trifluoromethylbenzyl group stabilizes binding interactions with biological targets (e.g., kinases) via hydrophobic and π-π stacking interactions . Oxidation of the thioether moiety to sulfone derivatives reduces potency, as seen in analogous Hsp90 inhibitors .
Q & A
Basic: What are the optimal synthetic routes for (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction:
Step 1: Condensation of a thiazolidine-2,4-dione derivative with 4-ethoxybenzaldehyde under acidic/basic conditions (e.g., piperidine or acetic acid) to form the benzylidene-thiazolidinone core .
Step 2: Coupling the intermediate with a functionalized thiazole-acetamide moiety via nucleophilic substitution. Microwave-assisted synthesis (60–80°C, 30–60 min) improves yields (90–96%) compared to conventional heating (7–12 hours, 75–85% yield) .
Key Data:
| Method | Yield (%) | Time (h) | Catalyst |
|---|---|---|---|
| Conventional Heating | 75–85 | 7–12 | Piperidine |
| Microwave-Assisted | 90–96 | 0.5–1 | Sodium Acetate |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirms stereochemistry (Z-configuration) and substituent integration. For example, the benzylidene proton (=CH) appears at δ 7.80 ppm, while aromatic protons range from δ 7.45–7.65 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 550.12 for [M+H]+).
- IR Spectroscopy: Identifies functional groups (C=O at ~1703 cm⁻¹, C=S at ~1228 cm⁻¹) .
Key Spectral Data:
| Proton Environment | δ (ppm) | Carbon Environment | δ (ppm) |
|---|---|---|---|
| Aromatic H | 7.45–7.65 | C=O (thiazolidinone) | 174.3 |
| =CH (benzylidene) | 7.80 | C=S | 167.2 |
| NH | 10.15 | CF3 (trifluoromethyl) | 122.8 |
Basic: What initial biological screening approaches are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against targets like MurB (bacterial cell wall synthesis) or COX-1 (anti-inflammatory) using recombinant enzymes. Measure IC50 values via spectrophotometric methods .
- Antioxidant Activity: DPPH radical scavenging assays at 100–500 μM concentrations .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 10–100 μM .
Advanced: How can researchers resolve contradictions in reported bioactivity data for similar thiazolidinone derivatives?
Methodological Answer:
- Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell passage number .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs with modified substituents (e.g., 4-ethoxy vs. 4-methoxy benzylidene) to isolate contributing functional groups .
- Validate Targets: Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected pathways (e.g., NF-κB or PI3K/Akt) .
Advanced: What strategies are effective for SAR studies on the trifluoromethyl and thiazole moieties?
Methodological Answer:
- Trifluoromethyl Group: Replace with -Cl, -Br, or -CH3 to assess hydrophobicity/electron-withdrawing effects. Bioactivity drops 3–5 fold when replaced with -CH3 in enzyme assays .
- Thiazole-Acetamide Linker: Introduce methyl or ethyl spacers to evaluate steric effects. Increased spacer length reduces solubility but improves binding affinity in docking studies .
Key SAR Data:
| Substituent Modification | Bioactivity (IC50, μM) | Solubility (μg/mL) |
|---|---|---|
| -CF3 | 0.45 ± 0.02 | 12.5 |
| -Cl | 1.20 ± 0.10 | 18.7 |
| -CH3 | 2.80 ± 0.30 | 25.4 |
Advanced: How can mechanistic insights into its biological activity be gained?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with COX-1 (PDB: 1EQG). The thiazolidinone core forms hydrogen bonds with Arg120 and Tyr355 .
- Transcriptomic Profiling: RNA-seq of treated cells (10 μM, 24h) to identify differentially expressed genes (e.g., upregulation of pro-apoptotic Bax) .
Advanced: What methods improve solubility and stability for in vivo studies?
Methodological Answer:
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility from 12.5 μg/mL to 95 μg/mL .
- Pro-Drug Design: Introduce ester groups at the acetamide moiety, which hydrolyze in serum to release the active compound .
Advanced: How to model its pharmacokinetic properties computationally?
Methodological Answer:
- ADME Prediction: Use SwissADME to estimate logP (2.8), bioavailability (55%), and CYP450 interactions. The trifluoromethyl group reduces metabolic clearance .
- Molecular Dynamics (MD): Simulate binding stability with COX-1 over 100 ns to validate docking results .
Advanced: What experimental designs are optimal for enzyme inhibition assays?
Methodological Answer:
- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For MurB, Km increases with inhibitor concentration, indicating competitive inhibition .
- Fluorescence Quenching: Monitor tryptophan fluorescence in target enzymes to confirm binding (e.g., KD = 0.2 μM for MurB) .
Advanced: How to evaluate metabolic stability in hepatic models?
Methodological Answer:
- Liver Microsomal Assays: Incubate with human liver microsomes (1 mg/mL, 37°C) and quantify parent compound via HPLC/MS. T1/2 = 45 min, suggesting moderate stability .
- CYP450 Isozyme Screening: Use recombinant CYP3A4/2D6 to identify major metabolizing enzymes. CYP3A4 contributes to 70% of clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
